Product packaging for Pentylpyrazine(Cat. No.:CAS No. 6303-75-9)

Pentylpyrazine

Cat. No.: B017909
CAS No.: 6303-75-9
M. Wt: 150.22 g/mol
InChI Key: KNDDHUQSPNJCKY-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Derivatives in Natural and Synthetic Chemistry

Pyrazines, as six-membered heterocyclic rings containing two nitrogen atoms in a 1,4-arrangement, are fundamental structures in both natural and synthetic chemistry. Their unique electronic and structural properties contribute to a wide range of activities and applications. mdpi.comimist.mabritannica.com

Pyrazines are found almost ubiquitously in nature, occurring in plants, animals, insects, fungi, and bacteria. nih.govnih.govroyalsocietypublishing.orgresearchgate.net They play various roles in biological systems, often acting as odor signals. nih.govroyalsocietypublishing.org For instance, some insects produce pyrazines as semiochemicals for communication, and leafcutter ants use them as alarm pheromones. mdpi.comadv-bio.com In plants, pyrazines can deter predators and act as antimicrobial agents. nih.govadv-bio.com

Naturally occurring pyrazines are frequently formed through thermal processing of food, particularly via the Maillard reaction, which involves the reaction of amino acids and reducing sugars. nih.govmdpi.comontosight.airesearchgate.netresearchgate.net This process is responsible for the characteristic roasted, baked, and nutty flavors and aromas found in many foods and beverages, including coffee, cocoa, bread, and fermented products like soy sauce and Chinese liquor. nih.govmdpi.commdpi.comontosight.airesearchgate.netresearchgate.netresearchgate.net Microbial metabolism during fermentation also contributes to the formation of pyrazines in food. mdpi.comresearchgate.netresearchgate.net While pyrazines are widely distributed in nature, their concentration in natural products is often low. imist.maresearchgate.net

Examples of natural sources of pyrazines include:

SourceExamples of Pyrazines Found
PlantsGreen peas, asparagus, bell peppers, gooseberries, coffee beans, cocoa beans, vegetables nih.govadv-bio.comresearchgate.nettuwien.ac.at
InsectsMediterranean fruit fly, leafcutter ants nih.govadv-bio.com
FungiFound in various fungal species nih.gov
BacteriaProduced by certain bacterial strains, e.g., Bacillus subtilis nih.govresearchgate.netsemanticscholar.org
Heated FoodsRoasted meat, bread, cocoa, coffee, potato products, popcorn, fermented soybeans mdpi.commdpi.comresearchgate.netresearchgate.net
Fermented FoodsChinese liquor (Baijiu), cheese, soy sauce, rum, whiskey nih.govmdpi.comresearchgate.net

Pyrazine derivatives have significant commercial and industrial applications, largely due to their potent sensory properties and biological activities. imist.mamdpi.comontosight.airesearchgate.net

One of the primary applications is in the food and flavor industry, where alkylated pyrazines are widely used as flavoring agents to impart roasted, nutty, or earthy notes to various products. imist.mamdpi.comontosight.airesearchgate.nettuwien.ac.atsemanticscholar.org Their low odor thresholds mean they can significantly impact flavor even at very low concentrations. researchgate.netontosight.ai

In addition to their role in flavor, pyrazines and their derivatives are utilized in the pharmaceutical industry. mdpi.comimist.maresearchgate.net Many marketed drugs contain pyrazine structures and exhibit a range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. mdpi.com Pyrazine derivatives have been explored for their potential in treating various diseases, including those requiring antipyretic, analgesic, antitubercular, and antiviral agents. mdpi.comimist.manih.govrsc.orgtandfonline.com

Pyrazines are also used in the production of pesticides and insecticides, leveraging their function as odor signals that can deter pests. nih.govadv-bio.com Their antimicrobial characteristics also lend themselves to use as food preservatives. mdpi.com Other industrial uses include their application in dyes. nih.gov

Occurrence of Pyrazines in Nature

Historical Perspective of Pyrazine and Alkylpyrazine Research

The study of pyrazines has a history dating back to the mid-19th century. The first recorded synthesis of a pyrazine, tetraphenylpyrazine, was achieved by Laurent in 1855. e-bookshelf.de Early research in the 1850s also involved the discovery of related heterocyclic compounds like pyridine (B92270) and pyrrole (B145914) from the heating of bones. britannica.com

Significant interest in alkylpyrazines specifically began to grow in the mid-1960s, driven by the recognition of their widespread occurrence in natural products and their impact on olfactory properties. mdpi.com During this period, the formation of alkylpyrazines during the production of cocoa was identified. mdpi.com Research has since expanded to understand their formation through processes like the Maillard reaction and microbial metabolism, as well as developing synthetic routes for their production. researchgate.netmdpi.comresearchgate.netresearchgate.nettuwien.ac.atsemanticscholar.org The discovery of naturally occurring pyrazine derivatives with pharmacological effects further stimulated the search for novel synthetic compounds with biological activities. rsc.org

Scope and Objectives of Pentylpyrazine Research

Research on this compound, as a specific alkylpyrazine, falls within the broader scope of understanding the properties, formation, and applications of this class of compounds. Objectives of this compound research include elucidating its specific occurrence in nature, characterizing its physical and chemical properties, investigating its sensory attributes, and exploring potential synthetic pathways for its production. Given its presence in certain foods and its characteristic odor, research may also focus on its role in flavor chemistry and its potential use as a flavoring agent. ontosight.ai Studies may also investigate its potential as an intermediate in the synthesis of other compounds, including pharmaceuticals. ontosight.ai

This compound is described as a colorless to pale yellow liquid with a characteristic nutty, earthy, or potato-like odor. ontosight.ai It is soluble in organic solvents like ethanol (B145695) and has a relatively high boiling point. ontosight.ai

Data on the predicted properties of N-Pentylpyrazine (a synonym for this compound) include:

PropertyValueSource
Water Solubility7.44 g/LALOGPS
logP2.06 (ALOGPS), 1.08 (ChemAxon)ALOGPS, ChemAxon foodb.ca
logS-1.3ALOGPS
pKa (Strongest Basic)1.9ChemAxon
Hydrogen Acceptor Count2ChemAxon
Hydrogen Donor Count0ChemAxon
Polar Surface Area25.78 ŲChemAxon
Rotatable Bond Count2ChemAxon
Refractivity44.75 m³·mol⁻¹ChemAxon
Density0.95 g/cm³ chemicalbook.com, 0.949±0.06 g/cm³ ChemBook, chemBlink chemicalbook.com
Boiling Point94-96°C at 11mm chemicalbook.com, 218.1±20.0 ºC (760 Torr) ChemBook, chemBlink chemicalbook.com
Flash Point81.4±13.4 ºC chemBlink

Research findings indicate that this compound has been detected in certain foods, such as breakfast cereal, cereals and cereal products, and crustaceans. foodb.ca Its presence in these foods is likely a result of the Maillard reaction or other thermal processes. foodb.ca

This compound's sensory properties, particularly its odor, make it relevant in the flavor and fragrance industry. ontosight.aiontosight.ai Its specific nutty, earthy, or potato-like notes contribute to the aroma profiles of various products. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₁₄N₂ B017909 Pentylpyrazine CAS No. 6303-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylpyrazine
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InChI

InChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KNDDHUQSPNJCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50978947
Record name 2-Pentylpyrazine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6303-75-9
Record name Pentylpyrazine
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Synthesis and Biosynthesis of Pentylpyrazine

Chemical Synthesis Methodologies for Pentylpyrazine

Several general strategies are employed for the chemical synthesis of pyrazines and their derivatives, including this compound. These methods often involve the formation of the pyrazine (B50134) ring structure through condensation or ring closure reactions, sometimes facilitated by metal catalysis or employing green chemistry principles. unimas.my

Condensation Reactions

Condensation reactions are a fundamental approach to pyrazine synthesis. A common method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This reaction typically yields a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. unimas.my For instance, the reaction of a diketone with a diaminomaleonitrile (B72808) can lead to pyrazine formation. unimas.my Another route involves the self-condensation of two moles of α-aminocarbonyl compounds to form a 3,6-dihydropyrazine, followed by mild oxidation. unimas.my

Ring Closure Approaches

Ring closure strategies are also crucial in constructing the pyrazine core. One alternative route reported involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor. unimas.my The subsequent dehydrogenation of piperazines has also been reported as a method to obtain pyrazine derivatives in high yield, effectively acting as a ring closure followed by aromatization. nih.gov

Metal Catalysis in this compound Synthesis

Metal catalysis plays a significant role in facilitating pyrazine synthesis, particularly in carbon-carbon and carbon-heteroatom bond formation on the pyrazine ring. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, Suzuki, and Stille couplings, are widely used for functionalizing pyrazines. researchgate.net, rsc.org For example, palladium-catalyzed reactions are frequently employed for C-C bond formation. researchgate.net, rsc.org Copper (II) oxide and manganese oxide are commonly used as oxidizing agents in the final oxidation step of dihydropyrazines formed from the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane. unimas.my Base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols can also selectively form 2,5-substituted pyrazine derivatives, with manganese pincer complexes being effective catalysts for such transformations, producing water and hydrogen gas as byproducts. nih.gov, acs.org

Green Chemistry Approaches for Pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazines to develop more environmentally benign methods. These approaches aim to reduce reaction times, increase yields, minimize byproduct generation, and simplify purification processes. researchgate.net, researchgate.net Microwave-assisted synthesis has emerged as an interesting green alternative, accelerating reaction rates and potentially avoiding the use of organic acids as solvents or catalysts. researchgate.net, mdpi.com One-pot reactions are also a focus of green chemistry in pyrazine synthesis, aiming to reduce the number of steps and the associated waste. researchgate.net The use of heterogeneous and reusable catalysts, such as MgO nanoparticles, in microwave-assisted reactions represents a sustainable approach. researchgate.net Additionally, some studies explore the use of natural extracts, like onion extract, as catalysts in condensation and aromatization processes for pyrazine derivatives. ajgreenchem.com

N-Substitution via Acid Catalysis

N-substitution on the pyrazine ring typically refers to modifications at the nitrogen atoms (positions 1 or 4), leading to the formation of pyrazinium salts. unimas.my Acid catalysis can be involved in such reactions, facilitating the addition of substituents to the nitrogen centers. unimas.my While the other synthesis approaches primarily focus on substitution at the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6), N-substitution methods specifically target the nitrogen positions. unimas.my

Specific Synthetic Routes to this compound and its Isomers

Specific synthetic routes to this compound and its isomers, such as 2-pentylpyrazine, involve applying the general methodologies to appropriate starting materials containing the pentyl chain. For example, the synthesis of 2,5-di(1′-oxo-n-pentyl)pyrazine has been reported using directed ortho-metalation reactions. cmu.edu Another study describes the synthesis of 3-amino-N-pentylpyrazine-2-carboxamide, a pentyl-substituted pyrazine derivative, through the reaction of 3-aminopyrazine-2-carboxylic acid with pentylamine using coupling agents like 1,1′-carbonyldiimidazole (CDI) under microwave irradiation. nih.gov This method involves amide bond formation on a pyrazine core that already contains an amino group and a carboxylic acid function, followed by reaction with a pentyl-containing amine. nih.gov The synthesis of 3-chloro-N-pentylpyrazine-2-carboxamide, a precursor to other substituted pyrazines, has also been reported via the reaction of 3-chloropyrazine-2-carbonitrile. mdpi.com While direct synthesis routes specifically labeled "this compound" are less commonly detailed in broad reviews, the general methods described above can be adapted. For instance, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound containing a pentyl chain, followed by oxidation, would be a plausible route to a this compound isomer. The specific isomer obtained would depend on the structure of the substituted dicarbonyl or diamine starting materials.

Some research indicates the presence of this compound and related compounds like 2,5-dimethyl-3-pentylpyrazine (B15346634) in natural sources or reaction mixtures, suggesting potential biosynthetic or specific chemical formation pathways. asm.org, molaid.com, researchgate.net For example, 2,5-dimethyl-3-pentylpyrazine has been identified in studies related to microbial synthesis and flavor compounds. asm.org, molaid.com Zirconium-mediated reactions involving alkylpyrazines and alkynes have also been explored for synthesizing highly substituted alkylpyrazines, which could potentially be adapted for this compound synthesis. molaid.com

Here is a table summarizing some synthesis approaches and relevant details:

Synthesis ApproachKey ReactantsIntermediate (Often)Final Step (Often)Catalysis (Often)Notes
Condensation1,2-dicarbonyl + 1,2-diamineDihydropyrazineOxidationMetal oxides (e.g., CuO, MnO2)Yields can be influenced by symmetry of starting materials. unimas.my
Self-condensationα-aminocarbonyl3,6-DihydropyrazineOxidation-Requires mild oxidation conditions. unimas.my
Ring Closure (from specific precursors)e.g., 2,3-bis(arylideneamino)-3-cyanoarylamides1,2-DihydropyrazineCyclization-Alternative route to the pyrazine core. unimas.my
DehydrogenationPiperazines-DehydrogenationHeterogeneous catalystsCan yield pyrazines in high yield. nih.gov
Metal Catalysis (Functionalization)Halogenated pyrazines + organometallics-Coupling reactionPd, Cu, MnForms C-C or C-heteroatom bonds; includes Suzuki, Sonogashira, etc. researchgate.net, rsc.org
Green Chemistry ApproachesVariousVariousVariousMicrowave, heterogeneous catalysts, natural extractsAims for efficiency, reduced waste, milder conditions. researchgate.net, researchgate.net, ajgreenchem.com
N-SubstitutionPyrazine + alkyl/aryl halidePyrazinium salt-Acid catalysisModifies nitrogen atoms (1 or 4). unimas.my
Synthesis of 2,6-dimethyl-3-n-pentylpyrazine

The synthesis of 2,6-dimethyl-3-n-pentylpyrazine has been described in the literature, often in the context of synthesizing homologous series of alkylpyrazines. One approach involves the condensation of appropriate precursors that would lead to the desired substitution pattern on the pyrazine ring. Research in chemical entomology, for instance, has explored the synthesis of 2,6-dimethyl-3-n-alkylpyrazines, including the pentyl congener, often for comparison with naturally occurring compounds like alarm pheromones in ants. soton.ac.uk These syntheses typically involve reactions between diketones or α-aminoketones and diamines or ammonia (B1221849) derivatives, followed by cyclization and oxidation steps.

Synthesis of 2,5-dimethyl-3-n-pentylpyrazine

Similar to the 2,6-isomer, the synthesis of 2,5-dimethyl-3-n-pentylpyrazine is achieved through targeted chemical reactions. Studies focusing on the synthesis of alkylpyrazines for flavor or other applications detail methods that assemble the pyrazine ring with the methyl groups at the 2 and 5 positions and the pentyl group at the 3 position. soton.ac.uk These methods often utilize reactions between appropriately substituted α-dicarbonyl compounds and nitrogen-containing precursors, followed by cyclization and potential further modifications.

Synthesis of 2,3-dimethyl-5-n-pentylpyrazine

The synthesis of 2,3-dimethyl-5-n-pentylpyrazine involves chemical routes designed to place the methyl groups at the 2 and 3 positions and the pentyl group at the 5 position of the pyrazine ring. soton.ac.uk As with other alkylpyrazines, this can be achieved through condensation reactions of suitable carbonyl and amine compounds, controlling the positions of the substituents on the resulting heterocyclic ring. The specific precursors and reaction conditions are chosen to favor the formation of this particular isomer.

Biosynthesis of this compound

This compound and other alkylpyrazines are frequently formed through biological and thermal processes, particularly within the context of food processing.

Maillard Reaction Pathways and this compound Formation

The Maillard reaction, a complex series of non-enzymatic reactions between amino acids and reducing sugars, is a primary pathway for the biosynthesis of alkylpyrazines, including this compound, in heated foods. mdpi.com This reaction is responsible for the development of characteristic flavors, aromas, and colors in various cooked and processed food products. mdpi.combyjus.com

Role of Amino Acids and Reducing Sugars

Amino acids and reducing sugars are the key reactants initiating the Maillard reaction. mdpi.combyjus.com The specific types of amino acids and reducing sugars present significantly influence the profile and quantity of pyrazines formed. sci-hub.stresearchgate.net The initial step involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar, forming an N-substituted glycosylamine. byjus.com This intermediate then undergoes the Amadori rearrangement to produce ketosamines. byjus.com Subsequent degradation and reactions of these Amadori products, often involving fragmentation and cyclization, lead to the formation of various volatile compounds, including alkylpyrazines. byjus.com Research has shown that different amino acids contribute differently to pyrazine formation, with some amino acids being more effective precursors than others. sci-hub.st

Strecker Degradation Mechanisms in Alkylpyrazine Formation

Strecker degradation is a crucial pathway within the broader Maillard reaction that directly contributes to the formation of alkylpyrazines. researchgate.netnih.govprofpc.com.br This process involves the reaction of an α-amino acid with an α-dicarbonyl compound. researchgate.netnih.govprofpc.com.br The α-dicarbonyl compounds are often generated from the fragmentation of reducing sugars during the Maillard reaction. tandfonline.com Strecker degradation results in the decarboxylation and deamination of the amino acid, producing an aldehyde with one less carbon atom than the original amino acid and an α-aminocarbonyl compound. researchgate.netnih.govprofpc.com.brnih.gov These α-aminocarbonyl compounds are key intermediates that can then undergo self-condensation or condensation with other similar compounds or intermediates to form dihydropyrazines, which are subsequently oxidized to form stable alkylpyrazines. researchgate.netnih.govprofpc.com.brnih.gov The side chain of the amino acid often dictates the alkyl substituent on the resulting pyrazine ring. researchgate.net For instance, the Strecker degradation of an amino acid with a pentyl side chain, followed by condensation reactions, could contribute to the formation of this compound isomers.

While specific detailed research findings on the exact yields or detailed reaction conditions for the chemical synthesis of each specific dimethyl-n-pentylpyrazine isomer (2,6-, 2,5-, and 2,3-) were not extensively detailed in the search results beyond their general mention in synthetic studies soton.ac.uk, the general principles of alkylpyrazine synthesis involving condensation of dicarbonyls and amines/aminoketones apply. Similarly, while the Maillard reaction and Strecker degradation mechanisms are well-established for alkylpyrazine formation, specific quantitative data solely focused on the biosynthesis of this compound isomers through these pathways in isolation were not prominently available in the provided snippets. However, the mechanisms described provide the foundational understanding of how these compounds can be formed biogenetically.

Microbial Biosynthesis of Alkylpyrazines

Microorganisms play a significant role in the production of various alkylpyrazines, particularly in traditional fermented foods. nih.govasm.org This biological route is gaining attention due to its potential for sustainable flavor compound production. mdpi.comresearchgate.net

Role of Specific Microorganisms (e.g., Bacillus subtilis)

Several microorganism species are known to metabolically generate alkylpyrazines. mdpi.com Among these, Bacillus subtilis has been identified as a key producer of various alkylpyrazines, including 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654) (2,5-DMP), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) (TMP), and 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP). mdpi.comresearchgate.netnih.govnih.gov Studies on B. subtilis strains isolated from fermented soybeans (natto) have shown their capability to biosynthesize a broad range of these compounds. nih.govnih.gov Different strains of B. subtilis may exhibit a predisposition to produce different types of alkylpyrazines. mdpi.comresearchgate.netnih.gov For instance, one strain (BcP4) primarily produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while another strain (BcP21) produced higher quantities of 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. researchgate.netnih.govnih.gov

Bacillus subtilis Strain Primary Alkylpyrazines Produced Concentration
BcP4 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine ~3200 µg/L nih.govnih.gov
BcP21 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine ~558 mg/L nih.govnih.gov

Other microorganisms, such as Bacillus licheniformis, Bacillus amyloliquefaciens, Bacillus sonorensis, Lactococcus lactis, Corynebacterium glutamicum, Paenibacillus polymyxa, and Serratia marcescens, have also been reported to produce alkylpyrazines. mdpi.comresearchgate.net

Enzymatic Pathways in Alkylpyrazine Production (e.g., L-threonine-3-dehydrogenase)

The biosynthesis of certain alkylpyrazines in microorganisms involves specific enzymatic pathways. The synthesis of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) by Bacillus subtilis can involve L-threonine as a starting substrate. mdpi.comnih.govasm.orgnih.gov A key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH). mdpi.comnih.govasm.orgnih.gov TDH catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. nih.govasm.orgnih.gov L-2-amino-acetoacetate is an unstable intermediate that can spontaneously decarboxylate to form aminoacetone. nih.govasm.orgnih.gov Aminoacetone can then undergo cyclization and oxidation reactions, which are typically non-enzymatic and pH-dependent, to form 2,5-DMP. nih.govasm.orgnih.gov The synthesis of TMP can also be generated by Bacillus subtilis using L-threonine and D-glucose as substrates, with TDH acting as a catalytic enzyme. nih.govnih.gov

Another proposed mechanism for alkylpyrazine formation involves the reaction of acyloins (like acetoin) with ammonia under mild conditions. researchgate.net In the biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP), acetoin (B143602) and ammonia are considered precursors. mdpi.com Acetoin reacts with ammonia to form α-hydroxyimine, which then converts to 2-amino-3-butanone and subsequently forms TTMP. mdpi.com

Genetic Manipulation Strategies for Enhanced Yields

Genetic manipulation strategies have been explored to enhance the yield of alkylpyrazines, particularly 2,5-DMP, from microbial fermentation. nih.govresearchgate.net One approach involves modifying the metabolic pathways within the host organism to redirect metabolic flux towards alkylpyrazine production. acs.org For instance, in Bacillus subtilis, the inactivation of 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), an enzyme that catalyzes the cleavage of L-2-amino-acetoacetate (an intermediate in 2,5-DMP biosynthesis) to glycine (B1666218) and acetyl-CoA, has been shown to improve the yield of 2,5-DMP. mdpi.comnih.govnih.gov Inactivation of KBL increased 2,5-DMP production and improved the carbon recovery rate from L-threonine. nih.gov

Genetic engineering in Escherichia coli has also been used to enhance 2,5-DMP production. Overexpression of the TDH gene from E. coli and the NADH oxidase (Nox) gene from Lactococcus cremoris in E. coli cells has been shown to increase the conversion of L-threonine and reduce by-product formation, resulting in a higher yield of 2,5-DMP. mdpi.com Similarly, engineering E. coli strains with genes like EcTDH, the L-threonine transporter protein (EcSstT), EhNox from E. hirae, and aminoacetone oxidase (ScAAO) from Streptococcus cristatus has led to increased 2,5-DMP production after optimizing reaction conditions. mdpi.com Strategies also include knocking out competing metabolic pathways, such as the KBL gene, to further enhance 2,5-DMP synthesis. mdpi.com Rewriting the de novo 2,5-DMP biosynthesis pathway and substrate transmembrane transport in high L-threonine yielding strains of E. coli has also been explored for efficient production from glucose. mdpi.comacs.org

Genetic engineering has also been applied to enhance TTMP production in Saccharomyces cerevisiae by manipulating genes involved in acetoin synthesis, such as disrupting the BDH1 gene and overexpressing the BDH2 gene. frontiersin.org

Influence of Reaction Conditions on this compound Formation

While the search results provided detailed information on the microbial biosynthesis of other alkylpyrazines, particularly 2,5-DMP and TMP, under various conditions, specific data on the influence of reaction conditions solely on this compound formation through microbial biosynthesis was not extensively covered in the provided snippets. However, the general principles observed for other alkylpyrazines can offer insights.

Studies on the biosynthesis of 2,5-DMP indicate that reaction conditions, alongside genetic modification, are key factors in raising yields. researchgate.net For instance, optimizing fermentation conditions has led to significantly higher yields of TMP in Bacillus amyloliquefaciens. mdpi.com The formation of alkylpyrazines via the Maillard reaction, which can occur during food processing, is known to be influenced by high temperatures (e.g., 130°C for 2 hours or 180°C for 90 minutes). nih.govasm.org While microbial biosynthesis typically occurs under milder conditions, the pH of the reaction medium is known to influence the non-enzymatic conversion of aminoacetone to 2,5-DMP. asm.orgnih.gov The presence and concentration of precursors, such as L-threonine and ammonium (B1175870) salt, can also influence alkylpyrazine production in Bacillus subtilis. mdpi.com Supplementing with high concentrations of L-threonine has been shown to induce pyrazine production to some extent. mdpi.com

Advanced Analytical Methodologies for Pentylpyrazine Research

Chromatographic Techniques for Pentylpyrazine Identification and Quantification

Chromatography plays a pivotal role in separating this compound from complex matrices, allowing for its subsequent detection and measurement. Various chromatographic methods are employed, each offering specific advantages depending on the sample type and analytical requirements.

Gas Chromatography (GC) and its Applications

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC separates compounds based on their boiling points and interaction with the stationary phase within a heated column. Nitrogen-selective detection can be used in conjunction with GC for the analysis of nitrogen-containing compounds such as pyrazines. acs.org Capillary gas chromatography is a common technique for analyzing thermally generated aromas, which often include pyrazines. acs.org

GC is often employed for the quantitative and qualitative analysis of pyrazines in various samples. tut.ac.jp The separation efficiency in GC is influenced by factors such as the stationary phase and temperature program. For instance, a relatively polar column like SUPELCOWAX® 10 can provide excellent separation of polar compounds, including pyrazines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines. nih.govresearchgate.netresearchgate.net The mass spectrometer detects the separated compounds based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural confirmation.

While GC-MS is invaluable for identifying alkylpyrazines, the mass spectra of many positional isomers can be very similar, making unambiguous identification challenging based solely on spectral interpretation or database searches. nih.govresearchgate.netresearchgate.net In such cases, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectral interpretations to help identify certain alkylpyrazines unambiguously. nih.govresearchgate.net

GC-MS has been used to identify and quantify pyrazines in various matrices, including microbial samples and food products like cocoa liquor and peanut butter. d-nb.inforesearchgate.net GC-MS/MS (tandem mass spectrometry) offers higher accuracy and sensitivity compared to GC-MS, particularly for the analysis of pyrazines in complex samples. researchgate.netsciopen.com

Headspace Analysis (Static and Dynamic) for Volatile Compound Profiling

Headspace analysis is a sampling technique used to analyze volatile compounds that are present in the gaseous phase above a liquid or solid sample. This technique is particularly useful for analyzing flavor compounds like this compound, which are often volatile. Both static and dynamic headspace methods are employed for the isolation of thermally generated aromas. acs.org

Headspace-solid phase microextraction (HS-SPME) is a simple extraction technique that simultaneously performs clean-up and pre-concentration of volatile alkylpyrazines in samples. d-nb.info HS-SPME coupled with GC-MS is a common approach for characterizing the volatile fraction of various samples, including microbial samples and food products. d-nb.info Optimization of HS-SPME conditions, such as extraction temperature and time, is crucial for achieving maximum extraction efficiency. d-nb.inforesearchgate.net

Multiple headspace solid-phase microextraction-arrow-gas chromatography-mass spectrometry (MHS-SPME-arrow-GCMS) is another established protocol for quantifying flavor compounds in oils, including pyrazines. nih.gov

High-Performance Liquid Chromatography (HPLC) for Pyrazine (B50134) Analysis

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique used for the separation and analysis of compounds. While GC is preferred for highly volatile pyrazines, HPLC is also applicable, particularly for pyrazines with lower volatility or those that are part of more complex molecules. HPLC can be used for the separation and isolation of various compounds, including pyrazines. tut.ac.jp

Reverse phase (RP) HPLC methods with mobile phases containing acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility), are used for pyrazine analysis. tut.ac.jpsielc.commagtech.com.cnnih.gov HPLC with fluorescence detection (HPLC-FLD) has been developed for the rapid determination of pyrazine compounds in samples like Baijiu (Chinese liquor). magtech.com.cn Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also used for the quantitative analysis of pyrazines. mdpi.com

HPLC can be used for both analytical and preparative separations of pyrazines. sielc.com Chiral stationary phases can be employed in HPLC to separate pyrazine isomers. nih.gov

Spectroscopic Methods in this compound Characterization

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy are used to characterize pyrazine compounds. chemicalbook.comresearchgate.netspectrabase.comnih.gov NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environment and connectivity.

NMR spectroscopy can be used to confirm the structures of synthesized pyrazine derivatives. nih.govnih.gov In some cases, 2D-NMR techniques like HSQC and HMBC are employed for detailed structural elucidation, particularly for distinguishing between isomers. nih.gov While NMR is a primary tool for structural determination, sometimes NMR spectra can be non-conclusive, especially for complex mixtures or isomers with very similar structures. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification and structural elucidation of organic compounds based on their vibrational modes. While gas chromatography-mass spectrometry (GC-MS) is the most widely applied technique for characterizing alkylpyrazines, IR spectroscopy provides complementary information about the functional groups present in the molecule nih.gov.

The IR spectrum of a molecule like this compound arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. Characteristic absorption bands are associated with different functional groups. For instance, C-H stretching vibrations typically appear in the region above 3000 cm⁻¹ for unsaturated carbons (like those in the pyrazine ring) and below 3000 cm⁻¹ for saturated carbons (like those in the pentyl chain) spectroscopyonline.com. C=C and C=N stretching vibrations within the pyrazine ring are expected to give rise to absorption bands in the fingerprint region, generally between 1400 and 1600 cm⁻¹, though the exact positions can be influenced by substitution patterns libretexts.org. The bending vibrations of C-H bonds, both in-plane and out-of-plane, also contribute to the complexity of the IR spectrum, particularly in the fingerprint region (typically 400-1400 cm⁻¹) libretexts.org.

Comparing the IR spectrum of this compound to reference spectra of known pyrazines can aid in its identification libretexts.orgcore.ac.uk. While specific IR spectral data for this compound was not detailed in the search results, studies on related diazines like pyrazine have explored their vibrational spectra and peak assignments, providing a basis for understanding the IR characteristics of the pyrazine ring system core.ac.uk. The unique pattern of absorption bands in the fingerprint region serves as a distinctive molecular signature, allowing for differentiation between isomers and closely related compounds libretexts.org.

Chemometric and Statistical Methods in Analytical Data Interpretation

The analysis of complex samples containing this compound often generates large, multidimensional datasets, particularly from techniques like GC-MS. Chemometric and statistical methods are indispensable tools for interpreting these datasets, enabling the extraction of meaningful information, pattern recognition, and sample classification uga.edu.

PLS regression can be applied to correlate the concentrations of volatile compounds, including this compound, with sensory attributes or other measured properties uga.eduresearchgate.net. This helps in identifying which compounds are key contributors to specific characteristics. Other chemometric methods like cluster analysis and discriminate analysis are also used for classifying samples based on their analytical fingerprints uga.edu. The application of these statistical approaches allows for a more comprehensive understanding of the role of this compound within the complex mixture of compounds present in a sample and its relationship to quality or other relevant parameters ulb.ac.beresearchgate.net.

Advanced Sample Preparation Techniques

Effective sample preparation is crucial for the accurate analysis of this compound, especially when dealing with trace amounts in complex matrices. Advanced sample preparation techniques aim to isolate and concentrate the analyte while minimizing matrix interference, often reducing the need for large volumes of solvents uga.eduacs.org.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free or solvent-reduced sample preparation technique for the analysis of volatile and semi-volatile organic compounds, including pyrazines nih.govnih.govmdpi.com. HS-SPME involves exposing a coated fiber to the headspace above a sample matrix, allowing volatile analytes to partition from the sample into the fiber coating nih.govnih.gov. The adsorbed analytes are then thermally desorbed in the injector of a gas chromatograph for separation and detection nih.govmdpi.com.

SPME offers several advantages, including simplicity, speed, and the ability to integrate sampling, extraction, and injection into a single step mdpi.com. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes nih.gov. Common fiber coatings used for volatile compounds include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and carboxen (CAR), often used in combination (e.g., DVB/CAR/PDMS) to extract a wider range of compounds nih.govnih.govmdpi.com.

Optimization of HS-SPME parameters, such as extraction temperature, extraction time, sample volume, salt addition, and stirring rate, is essential to achieve optimal extraction efficiency for specific analytes like this compound nih.govnih.gov. Studies on the SPME of pyrazines in various matrices have demonstrated the effectiveness of this technique. For instance, HS-SPME coupled with GC-MS has been successfully applied for the determination of volatile alkylpyrazines in microbial samples and pyrazines in perilla seed oils, with method validation showing good sensitivity, recovery, and precision nih.govresearchgate.net.

Interactive Table 1: Example SPME Parameters for Pyrazine Analysis (Illustrative based on search results for pyrazines)

ParameterTypical Range/SettingRelevance to this compound
Fiber CoatingDVB/CAR/PDMS, PDMS, CarboxenAffects extraction efficiency based on polarity and volatility. DVB/CAR/PDMS is often suitable for volatile and semi-volatile compounds like pyrazines. nih.govnih.gov
Extraction Temperature40-80 °CHigher temperatures can increase volatility but may reduce fiber adsorption capacity. Optimized for matrix and analyte. nih.govnih.gov
Extraction Time15-60 minutesAllows sufficient time for analytes to partition onto the fiber. nih.govmdpi.comresearchgate.net
Sample VolumeVaries depending on matrixAffects headspace concentration. researchgate.net
Salt AdditionOften saturated NaCl solutionCan increase the ionic strength of aqueous samples, promoting partitioning of volatile organic compounds into the headspace. researchgate.net
Stirring RateConstant, moderate to highImproves mass transfer of analytes to the headspace and fiber. mdpi.com

Liquid-Phase Microextraction

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique that uses a small amount of solvent to extract analytes from a sample matrix. Unlike SPME, where the stationary phase is coated on a fiber, LPME involves a liquid extracting phase. Different LPME modes exist, including single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME).

In LPME, the extracting solvent, often a few microliters, is in direct contact with the sample or the headspace above the sample (headspace LPME) researchgate.net. Analytes partition into the liquid phase based on their affinities. After extraction, the microdrop of solvent is typically injected directly into a chromatographic system (e.g., GC or LC) for analysis.

LPME offers advantages such as high enrichment factors and compatibility with different detection techniques. While the search results did not provide specific examples of LPME applied directly to this compound, LPME has been used for the analysis of other volatile organic compounds in various matrices researchgate.netresearchgate.netresearchgate.net. Its applicability to this compound would depend on finding a suitable extracting solvent in which this compound has good solubility and partition coefficients from the sample matrix.

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent. In this supercritical state, the fluid possesses properties of both liquids (density and solvating power) and gases (low viscosity and high diffusivity), making it an effective medium for extracting compounds from various matrices nih.govscirp.orgresearchgate.net. Supercritical carbon dioxide (SC-CO₂) is the most commonly used fluid due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and low cost nih.govscirp.org.

SFE can be used for both analytical scale sample preparation and large-scale industrial extractions scirp.orgsci-hub.se. For analytical purposes, SFE can be coupled online or offline with chromatographic techniques like GC or SFC nih.gov. The solvating power of SC-CO₂ can be adjusted by varying the temperature and pressure. While SC-CO₂ is primarily effective for extracting non-polar or moderately polar compounds, the addition of modifiers (cosolvents) such as methanol or ethanol (B145695) can enhance the extraction of more polar analytes scirp.orgscielo.br.

Although specific studies on the SFE of this compound were not found in the search results, SFE has been successfully applied to extract volatile and semi-volatile compounds, including other natural products and flavor compounds, from various matrices nih.govscirp.orgsci-hub.sescielo.br. The effectiveness of SFE for this compound would depend on optimizing parameters such as pressure, temperature, flow rate, and the potential use of modifiers to match the polarity of this compound and the matrix scirp.org. SFE offers a "green" alternative to traditional solvent extraction methods, reducing the use of hazardous organic solvents nih.govsci-hub.se.

Structure Activity Relationships Sar and Computational Studies of Pentylpyrazine

Principles of Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and related fields, asserting that the biological or chemical activity of a molecule is directly influenced by its chemical structure numberanalytics.comoup.comdotmatics.com. This principle is based on the premise that similar compounds often exhibit similar physical and biological properties dotmatics.comcollaborativedrug.com. SAR studies aim to identify the specific structural features or characteristics of a compound that are responsible for, or correlated with, its observed activity oup.comoncodesign-services.comgardp.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentylpyrazine

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that seeks to establish a mathematical relationship between the molecular structure and a specific activity asianpubs.orgijournalse.org. Unlike qualitative SAR, QSAR uses numerical descriptors representing various structural, physical, and chemical properties of molecules to build statistical models that can predict the activity of compounds ijournalse.org. These models aim to correlate quantitative measures of molecular properties with quantitative measures of biological or chemical activity asianpubs.orgijournalse.org.

QSAR studies have been applied to pyrazine (B50134) derivatives, including this compound, particularly in the context of their olfactive properties, such as odor thresholds imist.maasianpubs.orgresearchgate.net. These studies demonstrate that the olfactory activity of pyrazines is related to their physicochemical parameters imist.ma.

Derivation of Structural and Electronic Parameters

In QSAR modeling, the first step involves calculating a range of molecular descriptors that numerically encode the structural and electronic features of the compounds under investigation asianpubs.orgijournalse.org. For pyrazine derivatives, these descriptors can include parameters related to the size and shape of substituents, lipophilicity, electronic charges on atoms (especially nitrogen atoms in the pyrazine ring), dipole moment, and other quantum chemical indices imist.maresearchgate.net.

Computational chemistry software is commonly used to derive these parameters from the 2D or 3D structures of the molecules ijournalse.orgsocialscienceresearch.org. For instance, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide electronic descriptors like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and dipole moments ijournalse.orgnih.govsemanticscholar.orgelectrochemsci.org. Other software can calculate topological, geometrical, and physicochemical descriptors ijournalse.org. The selection of relevant descriptors is crucial for building a meaningful QSAR model electrochemsci.org.

Correlation with Biological Activities

Once the molecular descriptors are calculated, statistical methods are employed to find correlations between these descriptors and the observed biological or chemical activities asianpubs.orgijournalse.org. Common statistical techniques used in QSAR include multiple linear regression (MLR) and artificial neural networks (ANN) imist.maijournalse.orgnih.govsemanticscholar.org. These methods aim to build predictive models in the form of mathematical equations that relate a combination of descriptors to the activity asianpubs.orgijournalse.org.

Studies on pyrazine derivatives have successfully developed QSAR models to predict properties like olfactive thresholds imist.maresearchgate.net. For example, models correlating structural and electronic descriptors with the logarithm of the inverse of the odor threshold (Log(1/t)) have been reported imist.maresearchgate.net. These models can help identify which molecular features are most influential in determining the olfactory potency of pyrazine compounds imist.maresearchgate.net. While specific detailed QSAR data tables solely for this compound across various activities were not prominently found, studies on pyrazine derivatives in general illustrate the types of correlations explored. For instance, research on pyrazine corrosion inhibitors correlated inhibition efficiency with parameters like LUMO energy, dipole moment, and molecular volume electrochemsci.org. Another study on pyrazine derivatives as antiproliferative agents used electronic structures and QSAR properties calculated at DFT levels, showing correlations between experimental and predicted activity values nih.govsemanticscholar.org.

Studies on the olfactive thresholds of pyrazine derivatives, which include this compound, have shown that structural variations, such as the length of alkyl chains and the nature and position of substituents, significantly influence the odor characteristics and potency imist.maresearchgate.net. For example, the odor threshold was found to be at a minimum in pentylpyrazines within a series of 2-alkylpyrazines, and this threshold increased with other substituents at the 3-position researchgate.net.

Molecular Modeling and Computational Chemistry of this compound

Molecular modeling and computational chemistry encompass a range of techniques that use computer simulations to study the structure, properties, and behavior of molecules washington.eduwikipedia.org. These methods can provide valuable insights into molecular geometries, electronic structures, and interactions, complementing experimental studies nih.govsemanticscholar.orgmdpi.comscholarsresearchlibrary.comchemrxiv.orgresearchgate.netnih.gov. For this compound, computational methods can be applied to understand its preferred conformations, electronic distribution, and potential interactions, which are relevant to its physical and chemical properties, including its volatility and interaction with olfactory receptors.

Ab Initio Calculations and Density Functional Theory (DFT)

Ab initio methods and Density Functional Theory (DFT) are quantum mechanical approaches used in computational chemistry to calculate the electronic structure and properties of molecules from first principles, without relying on experimental data wikipedia.orgwikipedia.orgresearchgate.net. These methods solve approximations to the Schrödinger equation to determine the energy and electron distribution within a molecule wikipedia.orgwikipedia.org.

DFT, in particular, has become a widely used method due to its balance of accuracy and computational cost wikipedia.orgwikipedia.org. It is frequently applied to calculate various molecular properties relevant to SAR and QSAR, such as optimized geometries, vibrational frequencies, electronic energies, atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO) ijournalse.orgnih.govsemanticscholar.orgelectrochemsci.orgmdpi.comscholarsresearchlibrary.comchemrxiv.org. These calculated parameters can provide fundamental insights into a molecule's reactivity, polarity, and potential interaction sites electrochemsci.orgmdpi.comchemrxiv.org.

Studies on pyrazine derivatives have extensively utilized DFT calculations to explore their electronic structures and properties ijournalse.orgnih.govsemanticscholar.orgelectrochemsci.orgmdpi.comscholarsresearchlibrary.comchemrxiv.org. For example, DFT has been used to study the electronic structures and physicochemical properties of pyrazine derivatives with potential antiproliferative activity nih.govsemanticscholar.org, to investigate the properties of pyrazine-based materials scholarsresearchlibrary.comnih.gov, and to calculate descriptors for QSAR models related to olfactive thresholds and corrosion inhibition imist.maijournalse.orgelectrochemsci.org. While specific detailed ab initio or DFT calculations solely focused on isolated this compound were not explicitly found in the search results, these methods are applicable to this compound to determine its fundamental electronic and structural characteristics.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time wikipedia.orgrsc.orgarxiv.org. Unlike quantum mechanical methods, MM uses classical physics and a force field to approximate the potential energy of a system based on the positions of its atoms wikipedia.orgmpg.denih.gov. Force fields consist of parameters derived from experimental data or quantum mechanical calculations that describe the interactions between atoms, such as bond stretching, angle bending, and van der Waals forces wikipedia.orgnih.gov.

MD simulations extend MM by simulating the movement of atoms and molecules over time by numerically solving Newton's equations of motion wikipedia.orgmpg.denih.gov. This allows researchers to study the dynamic behavior of molecular systems, including conformational changes, molecular vibrations, and interactions with other molecules or environments wikipedia.orgnih.gov.

MM and MD simulations are valuable for exploring the conformational space of flexible molecules like this compound and understanding how they might interact with receptors or other molecules in a dynamic environment. While the search results did not provide specific examples of MM or MD simulations conducted solely on this compound, these methods are widely applied to study the behavior of organic molecules and are relevant for understanding this compound's properties in different phases or environments wikipedia.orgrsc.org. For instance, MD simulations coupled with DFT calculations have been used to study the properties of pyrazine derivatives in other contexts chemrxiv.org. Molecular modeling, which can include MM and MD, has also been used in studies involving pyrazine conjugates to validate biological data and understand molecular interactions nih.govnih.gov.

Docking Studies for Receptor Binding

Comprehensive docking studies specifically detailing the binding interactions of this compound with biological receptors were not found in the performed literature search. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to predict the structure of the complex formed. doingsts.com This method is valuable in understanding ligand-receptor interactions and is commonly employed in structure-based drug design and virtual screening. doingsts.com While pyrazine derivatives have been the subject of docking studies in various research contexts, such as investigations into antiviral properties against SARS-CoV-2 or interactions with cannabinoid receptors, specific studies focusing on this compound were not identified. mdpi.comwikipedia.org

Conformational Studies and Their Impact on Activity

Biological Activities and Mechanistic Investigations of Pentylpyrazine

Antimicrobial Properties of Pentylpyrazine and Alkylpyrazines

Alkylpyrazines, including this compound, have demonstrated antimicrobial activity against a range of microorganisms, encompassing both bacteria and fungi. mdpi.com These compounds are naturally occurring, found in various foods such as chocolate, cocoa products, vegetables, fruits, roasted nuts, and meat. mdpi.comresearchgate.net They are also produced as secondary metabolites by certain microorganisms. mdpi.comresearchgate.net

Antibacterial Activity

Alkylpyrazines have shown efficacy against various bacterial strains. Studies have indicated that alkyl-substituted pyrazines, especially those with larger substituents like butyl and pentylpyrazines, can act as mediators of antimicrobial effects against plant and human pathogens. researchgate.net

Activity against Helicobacter pylori

Research has investigated the activity of pyrazine (B50134) compounds against Helicobacter pylori. One study indicated that a compound, referred to as PYR-19 (identified as 3,5-dimethyl-2-pentylpyrazine (B13762942) in the context of Chinese liquor analysis, though the specific this compound isomer is not explicitly stated as 2-pentylpyrazine in the H. pylori abstract), inhibited the proliferation of H. pylori. magtech.com.cnresearchgate.net This compound also inhibited the transcription of outer membrane protein genes (BabA) and virulence genes (CagA and VacA), as well as the expression of virulence proteins (CagA and VacA) in H. pylori. magtech.com.cn Furthermore, PYR-19 inhibited the secretion of inflammatory cytokines in human gastric epithelial cells (GES-1) induced by H. pylori, reduced damage to these cells, and attenuated the injury ability to gastric epithelial cells. magtech.com.cn

Activity against Mycobacterium tuberculosis and other Mycobacteria

Certain pyrazine derivatives have shown activity against Mycobacterium tuberculosis and other mycobacterial species. Predictions using computational tools like AntiBac-Pred have suggested that some pyrazine structures, including 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654), have potential activity against resistant Mycobacterium tuberculosis. mdpi.com

Studies on derivatives of 3-aminopyrazine-2-carboxamides have explored their antimycobacterial activity. While this compound itself was not directly tested in one such study, a related compound, 3-amino-N-pentylpyrazine-2-carboxamide, was synthesized and evaluated. nih.govnih.govmdpi.com In this series, antimycobacterial activity against Mycobacterium tuberculosis H37Rv and M. kansasii increased with increasing length of the carbon side chain among alkyl derivatives. nih.gov However, the activity of these compounds was generally lower compared to standard antituberculosis drugs like isoniazid (B1672263). nih.govsemanticscholar.org For instance, compounds with hexyl, heptyl, and octyl chains showed MIC values of 25 µg/mL against M. tuberculosis H37Rv, whereas isoniazid had MICs of 0.1–0.39 µg/mL. nih.govsemanticscholar.org No activity was observed against M. avium and M. aurum with the tested compounds in this series. nih.gov

Activity against Meat-Associated Bacterial Contaminants

Alkylpyrazines have been evaluated for their potential to reduce microbial contamination in processed meat products. researchgate.netnih.gov Studies have shown that certain pyrazine derivatives, such as 2-isobutyl-3-methylpyrazine (B76351) and 5-isobutyl-2,3-dimethylpyrazine, can substantially inhibit isolates belonging to bacterial families commonly found as meat contaminants, including Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae. researchgate.netnih.gov Treatments with pyrazine-susceptible isolates resulted in significant reductions in bacterial cell counts. researchgate.net The antimicrobial effects were more pronounced at higher concentrations of the alkylpyrazine. researchgate.net While this compound is mentioned as an alkyl-substituted pyrazine that has been used as a mediator of antimicrobial effects against plant and human pathogens, specific data detailing its activity against meat-associated bacterial contaminants in the searched results is limited, with the focus often being on other alkylpyrazines like 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine. researchgate.net

Structure-Activity Relationships in Antimicrobial Efficacy

Investigations into the structure-activity relationships of alkylpyrazines have aimed to understand how their chemical structure influences their antimicrobial potency. mdpi.comtugraz.at It has been hypothesized that the differences in antibacterial activity of alkylpyrazines may be related to their hydrophobicity. mdpi.com Comparisons of minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of pyrazine derivatives with their corresponding Log P values (partition coefficient, indicating hydrophobicity) have been used to explore this relationship. mdpi.com Studies on pyrazine-2-carboxamide derivatives have also indicated that the lipophilicity of the compounds is closely connected with their antimycobacterial activity. nih.govsemanticscholar.orgmdpi.com For instance, in a series of 3-(alkylamino)-N-methylpyrazine-2-carboxamides, a strong increase in antimycobacterial activity against M. tuberculosis was observed with increasing lipophilicity up to a certain point. mdpi.com The position and nature of substituents on the pyrazine ring also play a role in determining antimicrobial efficacy. mdpi.com

Antifungal Activity

Alkylpyrazines have also demonstrated antifungal activity. mdpi.comtugraz.at Studies have indicated that certain pyrazine derivatives can inhibit the growth of soil-borne fungal plant pathogens such as Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor. mdpi.com For example, 2,5-dimethylpyrazine and 2-ethyl-3-methoxypyrazine (B1293415) exhibited antifungal activity against these pathogens. mdpi.com

Research on derivatives of 3-aminopyrazine-2-carboxamides has also reported antifungal activity against various fungal strains, including Trichophyton interdigitale and Candida albicans. nih.govmdpi.com The presence of a chloro substituent in the position 3 of the pyrazine ring in some derivatives appeared to contribute significantly to antifungal activity. mdpi.com Similar to antibacterial activity, the lipophilicity of the compounds, specifically the total lipophilicity of substituents in positions 2 and 3 of the pyrazine ring, was found to be a determinant for antifungal activity against Trichophyton mentagrophytes. semanticscholar.orgmdpi.com

Anti-inflammatory and Analgesic Activities

Pyrazine compounds are reported to possess anti-inflammatory and analgesic activities. mdpi.comresearchgate.net Reviews highlight the pyrazine moiety as a viable component for synthesizing anti-inflammatory drugs, with studies examining their mechanisms of action and structure-activity relationships. benthamscience.com While the provided search results discuss the anti-inflammatory and analgesic effects of various pyrazole (B372694) and pyridazinone derivatives nih.govnih.govnih.govnih.gov, direct information detailing the specific anti-inflammatory and analgesic activities of this compound is not explicitly present. However, the broader class of pyrazine compounds is recognized for these properties. mdpi.comresearchgate.net

Anticancer and Antitumor Activities

Pyrazine derivatives have been studied for their potential anticancer and antitumor activities. mdpi.comresearchgate.netnih.govnih.gov The pyrazine moiety is considered an important part of many clinically used drugs, including anticancer agents. mdpi.comresearchgate.net Research indicates that pyrazine-modified natural product derivatives can exhibit anticancer activity. mdpi.comnih.gov Reviews summarize advancements in pyrazine derivatives as anticancer agents, covering their chemical diversity, mechanisms of action, and structure-activity relationships. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Induction of apoptosis, or programmed cell death, is a key mechanism targeted in cancer therapy. frontiersin.orgmdpi.comnih.gov Pyrazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. While the search results discuss the induction of apoptosis by various compounds, including plant-derived nanovesicles and other natural products in cancer cell lines frontiersin.orgnih.govplos.org, specific studies detailing the induction of apoptosis in cancer cell lines directly by this compound are not provided. However, the broader context of pyrazine derivatives as anticancer agents suggests this as a potential area of investigation. nih.govnih.gov

Antiparasitic Activity (e.g., Trypanosoma brucei)

Pyrazine derivatives have shown antiparasitic activity. mdpi.comnih.gov Studies have explored compounds containing the pyrazine core for activity against parasites like Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. acs.orgnih.govnih.gov For example, some 6-arylpyrazine-2-carboxamides have demonstrated potent inhibitory activity against Trypanosoma brucei brucei, showing high selectivity over mammalian cell lines. acs.org These compounds were found to be highly drug-like and capable of penetrating the central nervous system. acs.org Other studies have investigated different compound classes, such as spiro-containing derivatives and cationic compounds, for their antiparasitic activity against Trypanosoma brucei through mechanisms like inhibiting trypanothione (B104310) reductase or interfering with mitochondria. nih.govnih.govcsic.esplos.org While these studies highlight the potential of targeting Trypanosoma brucei, direct evidence of this compound's specific activity against this parasite is not detailed in the provided information.

Antioxidant Activities

Pyrazine compounds are known to possess antioxidant activities. mdpi.comresearchgate.netmdpi.com Reviews on pyrazine-modified natural product derivatives mention their antioxidant properties. mdpi.comnih.gov Various pyrazole and pyrazoline derivatives have also been studied for their antioxidant potential, demonstrating radical scavenging activities. nih.govnih.govnih.gov While these studies confirm the antioxidant potential within the broader class of nitrogen-containing heterocycles, specific data on the antioxidant activities of this compound itself is not present in the provided search results. However, the identification of compounds like 2-methyl-3(or 6)-pentylpyrazine and 2,5-dimethyl-3-pentylpyrazine (B15346634) as products of lipid-protein-carbohydrate interactions in sesame oils, characterized as flavor compounds, suggests their presence in natural matrices where antioxidant activity might be relevant. researchgate.net

Biological Mechanisms of Action

Research into the biological mechanisms of action of this compound and related pyrazine compounds has explored several potential avenues, including enzyme inhibition, interactions with biological membranes, effects on gene expression and virulence factors, apoptosis induction, and receptor binding.

Inhibition of Enzyme Systems (e.g., Fatty Acid Synthase, Photosystem II)

Studies on pyrazine derivatives have indicated their potential to inhibit key enzyme systems. For instance, analogues of pyrazine-2-carboxamide have been investigated for their inhibitory effects on Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I) mdpi.com. FAS I is a crucial enzyme involved in the synthesis of fatty acids essential for the cell envelope of M. tuberculosis mdpi.com.

Furthermore, certain N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, which are structurally related to this compound, have demonstrated the ability to inhibit photosystem II (PSII) photosynthetic electron transport in spinach chloroplasts mdpi.comresearchgate.net. This inhibitory activity was found to be strongly correlated with the lipophilicity of the compounds mdpi.comresearchgate.net. While these studies highlight the potential of pyrazine structures to modulate enzyme activity, direct evidence specifically detailing this compound's inhibitory effects on these particular enzymes is not prominently featured in the provided literature. Fatty Acid Synthase (FAS) itself is a validated target for antibacterial drugs and plays a vital role in bacterial growth researchgate.net. It is also involved in the biosynthesis of long-chain saturated fatty acids in plants and humans aocs.orguniprot.org.

Interaction with Biological Membranes

The interaction of small molecules with biological membranes is a significant aspect of their biological activity, influencing cellular uptake, distribution, and target engagement aston.ac.ukuib.noresearchgate.net. Lipophilicity, a physicochemical property, is known to play a considerable role in a compound's ability to penetrate biological membranes mdpi.com. Pyrazolone-bearing molecules, which share structural similarities with pyrazines, have been shown to bind to cell membrane proteins, with these interactions primarily driven by multiple interactions, including those with basic amino acids nih.gov. These findings suggest a potential for pyrazine derivatives, including this compound, to interact with biological membranes, although specific studies detailing the precise nature and extent of this compound's membrane interactions were not extensively covered in the provided search results. Biological membranes are selectively permeable structures that control the passage of molecules and contain receptors that trigger cellular responses aston.ac.ukuib.no.

Effects on Gene Expression and Virulence Factors

The modulation of gene expression and effects on microbial virulence factors represent potential mechanisms through which compounds can exert biological effects mdpi.com. Bacterial pathogens, for example, employ various virulence factors, often proteins, to manipulate host cell processes, including gene expression, to facilitate infection and evade the host immune response mdpi.com. These virulence factors can interfere with host gene expression at multiple levels mdpi.com. The expression of virulence factors is often regulated by specific genetic elements and regulatory proteins nih.govopenstax.org. While the provided information discusses the general concept of compounds influencing gene expression and virulence in the context of host-pathogen interactions, specific research detailing the direct effects of this compound on gene expression in any organism or its influence on microbial virulence factors was not found in the search results.

Pentylpyrazine in Food Chemistry and Flavor Research

Occurrence of Pentylpyrazine in Food and Beverages

This compound is found in a range of food products, contributing to their distinctive aromas. Its occurrence can be attributed to both natural presence in raw materials and formation during processing.

This compound in Processed Foods (e.g., Roasted Products, Fermented Foods)

This compound is frequently detected in processed foods, where it is primarily formed through thermal treatment and fermentation. researchgate.netresearchgate.net The Maillard reaction, a complex series of chemical reactions occurring during heating, is a significant pathway for the formation of alkylpyrazines, including this compound. researchgate.netasm.org This reaction involves the condensation of reducing carbohydrates with amino groups, leading to the generation of various flavor compounds. researchgate.net

Fermentation is another key process that contributes to the presence of pyrazines in food. researchgate.netresearchgate.netnih.govmdpi.com Microorganisms can synthesize or convert compounds into pyrazines during fermentation. researchgate.net

Role of this compound as a Flavor Compound

This compound is recognized for its contribution to the aroma and flavor of food, particularly imparting nutty and roasted characteristics. nih.govresearchgate.netfragranceu.com

Sensory Characteristics and Odor Qualities

This compound is described as having a nutty, earthy, or potato-like odor. ontosight.ai Other descriptions associated with this compound or related pentylpyrazines in the context of food include nutty, roasted, hazelnut, roasted peanut, popcorn, and toasted grain notes. fragranceu.comashs.org The perception of odor is a critical component of flavor. ashs.orgpressbooks.pubeuropa.eufoodafactoflife.org.uk

Flavor Perception and Thresholds

Flavor perception is a complex process involving the integration of taste, odor, and other sensations. ashs.orgeuropa.eufrontiersin.org Odor plays a dominant role in flavor delineation due to the large number of olfactory receptors and their ability to discriminate aromas. ashs.org

The sensitivity to taste and odor can be influenced by factors such as age. nih.govmdpi.com

Formation Mechanisms of this compound in Food Systems

Pyrazines, including this compound, are primarily formed in food systems through the Maillard reaction mdpi.comnih.govnih.govccsenet.orgacs.org. This complex series of non-enzymatic reactions occurs between reducing sugars and amino compounds (such as amino acids, peptides, and proteins) under heat mdpi.comnih.govlatu.org.uy.

The formation of alkylpyrazines, a group that includes this compound, is suggested to occur via the condensation of two alpha amino ketone molecules nih.gov. These alpha amino ketones are themselves derived from the Strecker degradation, which is an intermediate stage of the Maillard reaction pathway nih.gov.

Maillard Reaction Kinetics and Conditions

The Maillard reaction proceeds through several stages, beginning with the condensation of a carbonyl group from a reducing sugar with a free amino group, followed by the Amadori rearrangement mdpi.comnih.govlatu.org.uywikipedia.org. Subsequent degradation and fragmentation of Amadori products, along with amino acid degradation, lead to the formation of various intermediate compounds, including alpha amino ketones mdpi.comnih.govlatu.org.uy. These intermediates can then undergo further reactions, such as condensation and polymerization, ultimately leading to the formation of heterocyclic compounds like pyrazines and brown pigments known as melanoidins mdpi.comnih.govlatu.org.uywikipedia.org.

The kinetics and extent of the Maillard reaction, and thus the formation of pyrazines like this compound, are significantly influenced by several factors mdpi.comlatu.org.uyresearchgate.net:

Temperature and Time: Higher temperatures and longer heating times generally accelerate the reaction rate and increase the production of volatile flavor compounds, including pyrazines mdpi.comresearchgate.net. The reaction typically proceeds rapidly at temperatures between 140 and 165 °C wikipedia.org.

pH: The pH of the reaction medium is a key parameter mdpi.com. The Maillard reaction generally proceeds faster under alkaline conditions, as the amino groups are deprotonated and more nucleophilic mdpi.comwikipedia.org. Weak alkaline conditions can facilitate pyrazine (B50134) formation nih.gov.

Water Activity (aw): Water activity also influences the reaction kinetics mdpi.comlatu.org.uy. Low water activity (e.g., 0.33) has been shown to enhance the generation of pyrazines in Maillard reaction systems nih.gov.

Reactant Type and Concentration: The specific types of reducing sugars and amino compounds present, as well as their concentrations and ratios, significantly influence the nature and quantity of the volatile compounds formed mdpi.comlatu.org.uyresearchgate.net.

Influence of Amino Acid Composition

The amino acid component is a critical factor in the Maillard reaction, influencing the types of flavor compounds produced mdpi.comlatu.org.uy. Studies have shown that the specific amino acids involved, particularly their structure and position within peptides, can significantly impact pyrazine formation nih.govnih.govfrontiersin.org. For instance, research indicates that the presence of oligopeptides from hydrolyzed proteins can contribute significantly more to pyrazine formation compared to free amino acids nih.gov. The C-terminal and N-terminal amino acids in lysine-containing dipeptides have been shown to exert an important effect on the formation of pyrazines nih.gov. Amino acids such as lysine, arginine, and histidine are considered important in the context of pyrazine formation during the Maillard reaction nih.gov. The reactivity of the amino group, which is essential for initiating the Maillard reaction, can be influenced by the physicochemical properties of adjacent amino acid residues in peptides frontiersin.org.

Analytical Methodologies for Flavor Analysis of this compound in Food

Analyzing flavor compounds like this compound in complex food matrices requires sophisticated analytical techniques. Gas Chromatography (GC) coupled with various detectors is a widely used approach.

Quantitative Analysis in Complex Food Matrices

Quantitative analysis of volatile compounds in complex food matrices presents challenges due to the intricate composition of foods mdpi.comkdpublications.innih.gov. Sample preparation is a crucial initial step, often involving homogenization, digestion, and extraction techniques to isolate and concentrate the target analytes from the matrix kdpublications.in.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile aroma compounds, including pyrazines, in food samples nih.govmdpi.comkdpublications.innih.govresearchgate.net. This method separates compounds based on their volatility and interaction with the GC column, and the mass spectrometer provides structural information and allows for quantification. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds in the headspace above a food sample or model system nih.gov.

To ensure accuracy in quantitative analysis in complex matrices, the use of matrix-matched calibration curves is often recommended to mitigate matrix effects, which can influence the detector response mdpi.com.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a specialized technique used in flavor research to correlate the chemical compounds separated by GC with their perceived odor nih.govimreblank.chnih.govresearchgate.net. In GC-O, the effluent from the GC column is split, sending a portion to a conventional detector (like a Mass Spectrometer) and another portion to a sniffer port where a trained human assessor evaluates the odor characteristics of the eluting compounds imreblank.chnih.gov.

Applications of this compound in the Food Industry

This compound, particularly 2-pentylpyrazine, plays a significant role in the food industry, primarily as a flavoring agent and potentially as a natural food preservative. Its presence contributes to the desirable aromas and flavors in various food products, and research indicates its capacity to inhibit certain microorganisms.

Flavoring Additive

2-Pentylpyrazine is recognized as an important aroma compound in food chemistry. nih.govwikipedia.orgnih.govnih.gov It is one of the alkylpyrazines that contribute to the characteristic flavors developed during thermal processing of foods, such as roasting, toasting, and frying. nih.govwikipedia.orgresearchgate.net These flavor notes are often described as nutty, roasted, toasted, and earthy. nih.govwikipedia.orgnih.gov

This compound is naturally found in a variety of foods that undergo heating or processing, including coffee, chocolate, nuts (like peanuts and filberts), popcorn, potato products (such as potato chips), and cereals. nih.govwikipedia.orgnih.govnih.gov Its presence in these foods contributes to their distinctive and appealing aromas. Due to its sensory properties, 2-pentylpyrazine is used as a flavor ingredient or enhancer in food formulations to impart or enhance these desirable nutty and roasted characteristics. nih.govwikipedia.orgnih.gov

Potential as a Food Preservative/Antimicrobial Agent

Beyond its role in flavor, research suggests that this compound possesses potential as a food preservative due to its antimicrobial properties. Studies have investigated the activity of 2-pentylpyrazine against various microorganisms relevant to food spoilage and safety. herts.ac.ukherts.ac.ukresearchgate.net

Specifically, 2-pentylpyrazine has demonstrated antimicrobial activity against several bacteria and fungi. Research indicates its inhibitory effects on Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. herts.ac.ukherts.ac.ukresearchgate.net Furthermore, it has shown activity against the yeast Candida albicans. herts.ac.ukherts.ac.ukresearchgate.net

The potential for 2-pentylpyrazine to act as a natural food preservative stems from these observed antimicrobial activities. herts.ac.uk Some studies have identified 2-pentylpyrazine as a volatile compound produced by certain Bacillus species, such as Bacillus amyloliquefaciens and Bacillus velezensis, which are known for producing antimicrobial metabolites. herts.ac.ukresearchgate.net This suggests that the compound contributes to the natural inhibitory effects of these bacteria.

The following table summarizes some of the microorganisms against which 2-pentylpyrazine has shown antimicrobial activity in research:

MicroorganismTypeObserved Activity
Staphylococcus aureusBacteriumInhibition
Escherichia coliBacteriumInhibition
Pseudomonas aeruginosaBacteriumInhibition
Candida albicansFungusInhibition

This potential as a natural antimicrobial agent could be valuable for extending the shelf life of food products and enhancing food safety, offering an alternative or complement to synthetic preservatives. mdpi.commdpi.comnih.gov

Environmental Fate and Toxicology Research of Pentylpyrazine

Environmental Degradation Pathways

The degradation of a chemical compound in the environment can occur through various processes, including biological, chemical, and physical transformations. Understanding these pathways is essential for predicting the persistence and potential breakdown products of pentylpyrazine.

Aerobic and Anaerobic Degradation in Soil and Water

The degradation of organic compounds in soil and water can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. These processes are largely driven by microbial activity. Studies evaluating aerobic and anaerobic transformation in soil are standard for assessing the fate of chemicals in terrestrial environments fao.orgoecd.org. Such studies typically involve incubating the test substance in soil samples under controlled laboratory conditions and monitoring its disappearance and the formation of transformation products over time oecd.org. Similarly, the biodegradation of organic matter in aquatic environments occurs under both aerobic and anaerobic conditions, with differing rates and pathways depending on the oxygen availability csic.es.

Research indicates that while many studies focus on the degradation of various contaminants in soil and water under both aerobic and anaerobic conditions csic.esd-nb.infomdpi.com, specific detailed data on the aerobic and anaerobic degradation rates and pathways of this compound itself in these matrices are not extensively documented in the provided search results. However, the general principles of aerobic and anaerobic biodegradation, which involve microbial transformation of organic compounds, would apply to this compound fao.orgoecd.org. The rate and extent of degradation would be influenced by factors such as soil type, microbial community composition, temperature, moisture content, and the concentration of this compound fao.orgoecd.org.

Hydrolytic Stability

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The hydrolytic stability of a compound is its resistance to degradation by hydrolysis. This is an important factor in determining the persistence of a compound in aquatic environments and moist soils. Standard tests are conducted to determine the rate and route of hydrolysis in aqueous solutions at different pH values under sterile conditions fera.co.uk.

Photolytic Degradation

Photolytic degradation, or photodegradation, is the breakdown of a compound caused by light, typically sunlight. This process can be a significant degradation pathway for chemicals in the environment, particularly in surface water and on soil surfaces exposed to sunlight. Photochemical degradation can lead to the formation of degradation products, which may have different properties and potential environmental impacts compared to the parent compound nih.gov.

Information specifically on the photolytic degradation of this compound is not detailed in the provided search results. General information on phototransformation of chemicals in water through direct photolysis is available as a standard test guideline oecd.org. The susceptibility of this compound to photolysis would depend on its chemical structure and its ability to absorb light energy.

Biodegradability Studies

Biodegradability refers to the ability of a chemical compound to be broken down by microorganisms. Biodegradability studies are conducted to assess the potential for a compound to be removed from the environment through biological processes. These studies often involve incubating the compound with microbial consortia, such as activated sludge or soil microorganisms, and monitoring its disappearance and the production of metabolites or mineralization products (like CO2).

While the search results discuss the biodegradability of various substances csic.esd-nb.infomdpi.comdoingsts.comacs.org, specific detailed biodegradability studies focused solely on this compound are not extensively presented. One search result mentions that 2,5-dimethyl-3-pentylpyrazine (B15346634) was formed in a Maillard reaction mixture sci-hub.st. Another mentions 2,5-dimethyl-3-pentylpyrazine in the context of flavor compounds nih.gov. General discussions on the importance of biodegradation in the fate of chemicals in soil are present researchgate.netcsic.es. The biodegradability of this compound would be a key factor in determining its persistence in various environmental compartments.

Mobility and Leaching Potential in Environmental Compartments

The mobility of a chemical compound in the environment dictates how far and how quickly it can move from its point of release. This is particularly important for assessing the potential for a compound to leach through soil and contaminate groundwater or to be transported to surface waters via runoff. Leaching potential is influenced by the compound's properties, soil characteristics, and hydrological conditions awsjournal.org.

Adsorption and Desorption to Soil Particles

Adsorption is the process by which molecules of a substance adhere to the surface of solid materials, such as soil particles. Desorption is the reverse process, where the adsorbed substance is released from the surface. Adsorption and desorption processes play a crucial role in controlling the mobility and bioavailability of chemicals in soil researchgate.netcsic.esresearchgate.netdes.qld.gov.auresearchgate.net. The extent to which a compound adsorbs to soil is influenced by factors such as the soil's organic matter content, clay content, pH, and the chemical properties of the compound, including its hydrophobicity researchgate.netdes.qld.gov.auresearchgate.net. Compounds that adsorb strongly to soil particles are less mobile and less likely to leach to groundwater compared to weakly adsorbing compounds researchgate.netcsic.esecetoc.org.

Studies on adsorption/desorption behavior are standard for evaluating the potential movement of substances in soil oecd.orgfera.co.uk. These studies often involve batch equilibrium experiments to determine the partitioning of the substance between the solid (soil) and liquid (water) phases epa.govnih.gov. The results are often expressed as adsorption coefficients (Kd) or Freundlich adsorption coefficients (Kf or Koc).

Specific data on the adsorption and desorption of this compound to various soil types are not detailed in the provided search results. However, the general principles of adsorption and desorption of organic chemicals to soil particles would apply csic.esresearchgate.netdes.qld.gov.auresearchgate.net. The mobility and leaching potential of this compound in soil would therefore be influenced by its interaction with soil components, particularly organic matter and clay minerals. A Safety Data Sheet mentions that this compound is not likely mobile in the environment due to its low water solubility, but will likely be mobile due to its volatility thermofisher.com. This suggests that while leaching through soil might be limited by low water solubility, volatilization into the air could be a significant transport pathway.

Metabolite Formation and Persistence in the Environment

Research into the environmental fate of organic compounds, including flavorings like this compound, is crucial for understanding their behavior and impact in natural systems. The environmental fate of a substance is influenced by various factors, such as its physicochemical properties, the extent of metabolism in organisms, and degradation in environmental compartments like sewage treatment plants. europa.eumdpi.com

While specific detailed studies on the metabolite formation and persistence of this compound in the environment are limited in the provided search results, broader research on pyrazine (B50134) derivatives and flavor compounds offers relevant insights. Metabolism in humans and animals has shown that pyrazines can be excreted as glucuronates or bound to glutathione (B108866) after hydroxylation, with the pyrazine ring generally not being cleaved. nih.gov Studies on other alkylpyrazines, such as 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine, indicate rapid metabolism into corresponding carboxylic acids and excretion. nih.govnih.gov This suggests that metabolic transformation into more polar compounds (like carboxylic acids) is a potential pathway for this compound as well, which could influence its persistence and mobility in the environment.

Environmental degradation processes for pesticides, which can serve as an analogy for other organic chemicals, include breakdown by microbes, chemical reactions, and photodegradation. gov.bc.ca The rate of degradation is dependent on environmental conditions and the chemical characteristics of the substance. gov.bc.ca Persistence in the environment varies greatly among different compounds, ranging from hours to years. gov.bc.ca

Studies on the environmental fate of pesticides highlight that transformation into toxic metabolites is a critical concern, potentially posing risks to subsequent crops and the food web. mdpi.com The persistence of these metabolites is a key research area. mdpi.com While the toxicity of this compound metabolites is not detailed in the search results, the principle of metabolite formation and potential persistence is a relevant consideration for its environmental fate.

Microbial metabolism can also play a role in the formation of flavor compounds, including certain pyrazines. researchgate.netfrontiersin.org However, the extent to which this contributes to the environmental fate of this compound after its release is not explicitly covered.

The persistence of compounds in the environment is a critical factor in environmental risk assessment. Substances that are persistent, bioaccumulative, and toxic (PBT) are of particular concern. europa.eu While the persistence of this compound is not definitively established in the provided information, the general principles of environmental degradation and metabolite formation for organic compounds apply.

Environmental Risk Assessment Frameworks

Environmental Risk Assessment (ERA) is a process used to evaluate the potential risks posed by substances to the environment. europa.eu ERA frameworks provide a structured approach to identify and characterize the potential for undesired effects on non-target organisms, ecosystems, and biodiversity. europa.eu

Key elements typically included in comprehensive ERA frameworks for environmental risks involve problem formulation, stakeholder involvement, communication, quantitative risk assessment components, iteration and evaluation, informed decision making, and flexibility. nih.gov The process generally involves hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eueuropa.eu

For flavorings, the European Food Safety Authority (EFSA) provides scientific advice to support the authorization process, which includes risk assessments. europa.eu These assessments consider data on chemical properties, potential toxicity, metabolism, and dietary exposure. europa.eu While the primary focus of EFSA's assessment of flavorings is often consumer safety, environmental considerations are also part of the data requirements for risk assessment, particularly regarding the safety for the environment. europa.eu

The need for an environmental safety assessment for a food flavoring may arise if the substance is synthesized, not reported to occur in nature, and its structural and physicochemical properties or those of its metabolites indicate persistence, bioaccumulation, and/or toxicity for the environment. europa.eu Criteria for identifying and assessing these parameters can be found in regulations such as the Classification, Labelling and Packaging (CLP) Regulation. europa.eu The intended production volume can also trigger the need for an environmental risk assessment, similar to requirements under REACH Regulation. europa.eu

ERA frameworks for pesticides, which share some similarities with assessing other environmental contaminants, examine a substance's environmental fate and ecotoxicology. europa.eu This includes evaluating how pesticides enter different environmental compartments like air, soil, and water, their effects on non-target organisms, and potential remediation methods for contamination. frontiersin.org

For pyrazine derivatives used as flavorings in animal feed, an environmental risk assessment has been conducted by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). nih.goveuropa.eu This assessment involved calculating predicted environmental concentration (PEC) values for different environmental compartments. researchgate.net For several pyrazine derivatives assessed, the ratio of PEC to the predicted no effect concentration (PNEC) for soil and surface water was found to be less than 1, indicating no risk for the terrestrial and aquatic environments at the proposed maximum use levels in feed. nih.gov While this compound was not explicitly mentioned among the examples in the provided snippets related to this specific assessment, this illustrates the application of ERA frameworks to pyrazine derivatives.

Environmental toxicology research, which underpins ERA, studies the effects of chemicals on living organisms and ecosystems, including their transport and fate in the environment. otago.ac.nzttu.edufrontiersin.org This field aims to understand how pollutants impact human health, wildlife, and the environment and to develop strategies for minimizing harmful effects. ttu.edu

ERA frameworks also consider the potential for metabolites to pose risks. europa.eunih.gov "Non-relevant metabolites," defined as degradation products lacking the parent compound's targeted toxicities and genotoxicity, can still be relevant for drinking water due to their potential persistence and mobility. nih.gov This highlights the importance of considering the environmental fate and potential effects of metabolites within the risk assessment process.

The complexity of environmental systems and the potential for interactions between chemicals are also factors considered in environmental toxicology and risk assessment. plos.org

Below is a table summarizing potential environmental fate processes relevant to this compound, based on general knowledge of organic compounds and insights from the search results on related substances:

Environmental Fate ProcessDescriptionPotential Relevance to this compound
BiodegradationBreakdown by microorganisms in soil, water, or sediment.Possible, as bacteria capable of degrading substituted pyrazines exist, though specific pathways for this compound are not detailed. nih.gov
Abiotic DegradationChemical reactions (e.g., hydrolysis) or photodegradation (breakdown by sunlight).Hydrolysis is a primary pathway for some organic chemicals in aquatic environments. mdpi.com Photodegradation is possible for many pesticides and could apply to pyrazines. gov.bc.ca
VolatilizationConversion from solid or liquid to gas, leading to movement in air.Possible, depending on vapor pressure. gov.bc.ca
Adsorption/DesorptionBinding to or release from soil or sediment particles.Influences mobility in soil and potential for leaching or runoff. gov.bc.cafera.co.uk
LeachingMovement through soil with water.Potential concern depending on mobility and soil type. gov.bc.caepa.gov
RunoffMovement over the soil surface with water.Can transport the compound to surface waters. gov.bc.ca
MetabolismTransformation within organisms (e.g., plants, animals, microorganisms) into other compounds (metabolites).Occurs in humans and animals for pyrazines, leading to excretion of metabolites. nih.govnih.govnih.gov Microbial metabolism is also possible. researchgate.netfrontiersin.org

Future Research Directions and Emerging Applications

Advanced Synthetic Strategies for Novel Pentylpyrazine Analogues

Developing more efficient and selective synthetic routes to this compound and its analogues is a key area for future research. Current methods often involve reactions like the Maillard reaction or microbial metabolism, which can produce complex mixtures of pyrazines. researchgate.netresearchgate.netccsenet.org Advanced strategies could focus on asymmetric synthesis to control stereochemistry, flow chemistry for continuous production, or the use of novel catalysts to improve yields and reduce byproducts. Research into ortho-lithiation reactions has shown promise in functionalizing pyrazine (B50134) cores, which could be adapted for creating novel this compound derivatives with specific properties. cmu.edu Microwave-assisted synthesis is also being explored for the formation of pyrazine carboxamides, suggesting potential for rapid analogue synthesis. acs.orgmdpi.com

In-depth Mechanistic Studies of Biological Activities

While this compound and other alkylpyrazines have been noted for potential biological activities, such as antimicrobial effects, the underlying mechanisms are not always fully understood. mdpi.comresearchgate.netmdpi.com Future research should focus on detailed mechanistic studies to elucidate how this compound interacts with biological targets at the molecular level. This could involve enzyme kinetics, receptor binding studies, and cellular assays to identify specific pathways affected by the compound. For instance, studies on related pyrazine derivatives have investigated mechanisms against Mycobacterium tuberculosis, including the inhibition of fatty acid synthase. mdpi.comsemanticscholar.orgnih.gov Understanding these mechanisms is crucial for developing this compound analogues with enhanced or targeted biological activities.

Integration of Omics Technologies in Biosynthesis Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for unraveling the complex biosynthetic pathways of compounds like this compound in microorganisms and food systems. researchgate.netasm.orgresearchgate.netnih.govnih.gov Integrating these technologies can provide a holistic view of the enzymes, genes, and metabolic intermediates involved in this compound formation. While omics can investigate known microbial functions, culturable methods are essential for studying previously unknown synthesis pathways. asm.org Future research should leverage multi-omics approaches to identify novel enzymes or pathways, optimize fermentation conditions for increased production, and potentially engineer microorganisms for sustainable biosynthesis of this compound and its derivatives. researchgate.netacs.org

Development of High-Throughput Screening Methods for Biological Activity

To efficiently identify this compound analogues with desired biological activities, the development of high-throughput screening (HTS) methods is essential. bmglabtech.commdpi.comwikipedia.orgnih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological targets or phenotypic responses. bmglabtech.comwikipedia.org Future work should focus on developing miniaturized and automated assays specifically tailored for evaluating the biological effects of this compound derivatives, such as antimicrobial or other potential activities. mdpi.comresearchgate.net This would enable the rapid identification of promising lead compounds for further investigation. mdpi.comnih.gov

Exploration of this compound in Material Science and Other Fields

Beyond its established roles in flavor and potential biological activities, this compound may hold promise in material science and other emerging fields. Pyrazine derivatives have shown utility in creating functionalized polymers and other materials. cmu.edu Future research could investigate the incorporation of this compound into novel materials with unique electrical, optical, or structural properties. Its distinctive aroma profile might also lead to applications in areas like scent-based technologies or as a building block for more complex molecules with diverse industrial applications.

Q & A

Q. What are the standard synthetic routes for pentylpyrazine, and how can reaction conditions be optimized for yield?

this compound synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazine derivatives are often synthesized using phosphoryl chloride (POCl₃) to halogenate hydroxyl groups, followed by alkylation with pentyl groups . Key parameters include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Lewis acids like ZnCl₂ may enhance alkylation efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended for isolating this compound . Yield optimization requires iterative adjustments to solvent polarity and stoichiometry, validated via thin-layer chromatography (TLC) .

Q. What analytical techniques are most reliable for characterizing this compound purity and structural identity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Retention times should be cross-referenced with standards .
  • NMR : ¹H NMR (CDCl₃, 400 MHz) can confirm the pentyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and pyrazine aromatic protons (δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode provides accurate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₂: calc. 151.1235) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as pyrazine derivatives may irritate mucous membranes .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light or moisture .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Static discharge risks during transfer necessitate grounded equipment .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For example:

  • Docking studies : Use Protein Data Bank (PDB) structures to model interactions between this compound and active sites (e.g., cytochrome P450) .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with biological activity using regression analysis . Validation requires synthesizing top-ranked derivatives and testing in vitro (e.g., enzyme inhibition assays) .

Q. How should researchers address contradictory data in this compound’s biological activity studies?

Contradictions often arise from assay interference or variable purity. Mitigation strategies include:

  • Interference checks : Use colorimetric assays (e.g., PMA reagent) to confirm hydrazine-free samples, as amines or urea may skew results .
  • Batch consistency : Implement strict QC via HPLC and NMR for each synthetic batch .
  • Dose-response validation : Replicate experiments across multiple cell lines or animal models to rule out context-dependent effects .

Q. What advanced techniques detect and quantify this compound degradation products under stress conditions?

  • LC-MS/MS : Employ a gradient elution (water/acetonitrile with 0.1% formic acid) to separate degradation products. High-resolution MS identifies fragments (e.g., pentyl chain cleavage) .
  • Forced degradation studies : Expose this compound to heat (40°C), humidity (75% RH), and UV light, then monitor via accelerated stability testing .
  • X-ray crystallography : Resolve structural changes in degraded samples, particularly oxidation products like pyrazine N-oxides .

Methodological Best Practices

  • Documentation : Follow guidelines for experimental reporting, including detailed synthesis protocols, instrument parameters, and raw data deposition in supplementary materials .
  • Reproducibility : Share NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if applicable) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.